molecular formula C11H17NO2 B1602027 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine CAS No. 51344-12-8

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

Cat. No.: B1602027
CAS No.: 51344-12-8
M. Wt: 195.26 g/mol
InChI Key: LTVRUDZZRDMXFX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine typically involves the reaction of 4-methoxyphenol with N,N-dimethylethanolamine. The process includes the following steps:

    Starting Materials: 4-methoxyphenol and N,N-dimethylethanolamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the phenol group, facilitating the nucleophilic substitution reaction.

    Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of any reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as halides, thiols, or amines.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways, particularly in neurotransmission.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its effects.

Comparison with Similar Compounds

    2-(4-Methoxyphenoxy)propanoic acid: Shares a similar methoxyphenoxy group but differs in the backbone structure.

    4-(4-Methoxyphenoxy)benzaldehyde: Contains a similar aromatic ether group but with an aldehyde functional group.

Uniqueness: 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is unique due to its specific ethanamine backbone, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2)8-9-14-11-6-4-10(13-3)5-7-11/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVRUDZZRDMXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567937
Record name 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51344-12-8
Record name 2-(4-Methoxyphenoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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